Levocloperastin-Fendizoat

Übersicht

Beschreibung

Levocloperastine fendizoate is a generic medicine . It is an antitussive agent that acts both centrally, on the bulbar cough center, and peripherally, on the cough receptors in the tracheobronchial tree . It is used for the treatment of a dry cough .

Synthesis Analysis

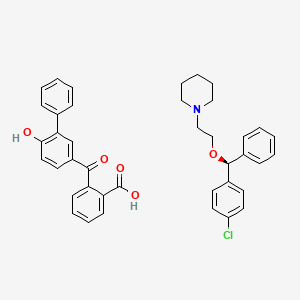

The synthesis of Levocloperastine fendizoate involves a nucleophilic substitution reaction on 4-chlorobenzhydrol and 2-chloroethanol in a benzene organic solvent to obtain an intermediate product. This intermediate product then reacts with piperidine to obtain racemic cloperastine. The racemic cloperastine is then resolved using a resolving agent in a fatty alcohol solvent to obtain levo cloperastine. Finally, a salt forming reaction is carried out on the levo cloperastine and a fendizoic acid to obtain levo cloperastine fendizoate .Molecular Structure Analysis

The molecular formula of Levocloperastine fendizoate is C20H24ClNO.C20H14O4 .Chemical Reactions Analysis

Levocloperastine fendizoate has been analyzed for the presence of five organic volatile impurities (methanol, ethanol, dichloromethane, toluene, and benzene) using headspace gas chromatography .Wissenschaftliche Forschungsanwendungen

Levocloperastin-Fendizoat: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Antitussivum bei Atemwegserkrankungen: this compound ist in erster Linie für seine Rolle als Antitussivum bekannt. Es wurde gezeigt, dass es die respiratorischen Symptome wie die Intensität und Häufigkeit von Husten, Auswurf, Dyspnoe und Schlafstörungen bei Patienten mit subakuten/chronischen Atemwegserkrankungen signifikant verbessert. Sein dualer Wirkmechanismus zielt sowohl auf das zentrale bulbare Hustenzentrum als auch auf periphere Rezeptoren im Tracheobronchialbaum ab und bietet Linderung bei verschiedenen Atemwegserkrankungen wie Bronchitis, Asthma, Pneumonie und chronisch-obstruktiver Lungenerkrankung {svg_1} {svg_2} {svg_3}.

Pharmakologisches Profil: Diese Verbindung weist ein einzigartiges pharmakologisches Profil mit antihistaminischen, antiserotonergen und muskelrelaxierenden Eigenschaften auf. Es wird in pharmazeutischen Zusammensetzungen im Allgemeinen in Form des Salzes einer Vielzahl pharmakologisch akzeptabler Säuren verwendet {svg_4}.

Kristallstrukturanalyse: Die Kristallstruktur von this compound wurde durch Einkristall-Röntgenbeugung bestimmt, was entscheidend für das Verständnis seiner pharmakologischen Wirkungen und potenziellen Anwendungen im Wirkstoffdesign ist {svg_5}.

Pharmazeutische Zusammensetzungen: this compound wird in oralen pharmazeutischen Suspensionen mit verbesserter Resuspendierbarkeit und Auflösungseigenschaften verwendet, was für die Sicherstellung der Wirksamkeit und Stabilität des Medikaments unerlässlich ist {svg_6}.

Studien zur Hustentherapie: Klinische Studien haben gezeigt, dass this compound nach der Behandlung die hustenbedingten Symptome signifikant verbessern kann, was entscheidend für die Verbesserung des Patientenkomforts und der Lebensqualität ist {svg_7}.

Potenzielle Forschungsanwendungen: Obwohl seine primäre Anwendung in der Hustentherapie liegt, deuten die einzigartigen Eigenschaften von this compound auf ein Potenzial für breitere Forschungsanwendungen hin. Seine Auswirkungen auf Atemwegserkrankungen und Hustenmanagement sind Gegenstand laufender Studien.

Wirkmechanismus

Target of Action

Levocloperastine fendizoate, a novel antitussive agent, primarily targets both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree . These targets play a crucial role in the cough reflex, a common symptom associated with acute and chronic respiratory conditions .

Mode of Action

Levocloperastine fendizoate acts on its targets through a dual mechanism of action. It suppresses cough by reducing the activity of the central bulbar cough centre in the brain . Additionally, it interacts with peripheral receptors in the tracheobronchial tree, which are sensitive to cough-inducing stimuli .

Pharmacokinetics

The pharmacokinetic behavior of levocloperastine fendizoate is best described by a two-compartmental model with an absorption phase . This behavior is similar to that of the racemic compound DL-cloperastine . A study conducted on healthy Chinese volunteers showed that the test and reference preparations of cloperastine were bioequivalent under both fasting and postprandial conditions . This suggests that food has no significant effect on the absorption of cloperastine .

Result of Action

The primary result of levocloperastine fendizoate’s action is the suppression of cough. In clinical trials, levocloperastine fendizoate demonstrated a faster onset of action and produced greater reductions in the intensity and frequency of cough compared with DL-cloperastine, codeine, and levodropropizine . The antitussive effects were observed after the first day of treatment in patients of all ages . In children, levocloperastine fendizoate reduced night-time awakenings and irritability; in adults, it was also effective in treating ACE-inhibitor cough .

Action Environment

The action of levocloperastine fendizoate can be influenced by various environmental factors. For instance, the drug may interact with both depressants and stimulants of the central nervous system . Consuming alcohol may increase the undesired effects of the medicinal product .

Safety and Hazards

Levocloperastine fendizoate may cause side effects such as nausea, drowsiness, dizziness, dryness in the mouth, fainting, fatigue, headache, sleepiness, gastrointestinal disturbance, confusion, numbness . It is not recommended for use in pregnancy due to the risk of harmful effects on the fetus . It is also not recommended for use in breastfeeding . It should not be administered to patients with chronic cough or where cough is accompanied by excessive secretions .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Levocloperastine fendizoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. The compound demonstrates antitussive effects similar to those observed with codeine. It is well tolerated in rodents and dogs, with no clinically significant cardiovascular or gastrointestinal adverse events .

Cellular Effects

Levocloperastine fendizoate influences cell function by blocking the activity of cough centers in the brain. It reduces the intensity and frequency of cough by acting on both central and peripheral receptors. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. In preclinical studies, levocloperastine fendizoate demonstrated antitussive effects similar to those observed with codeine .

Molecular Mechanism

The molecular mechanism of levocloperastine fendizoate involves its dual action on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. It acts as a ligand of the σ1 receptor, GIRK channel blocker, antihistamine, and anticholinergic. These interactions contribute to its overall efficacy in suppressing cough .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levocloperastine fendizoate change over time. The compound is stable and demonstrates a faster onset of action compared to other antitussive agents. The antitussive effects of levocloperastine fendizoate are observed after the first day of treatment and continue to improve with repeated doses .

Dosage Effects in Animal Models

The effects of levocloperastine fendizoate vary with different dosages in animal models. At higher dosages, the compound demonstrates further improvements in respiratory parameters. At very high dosages, such as those used during chronic toxicity studies in dogs, the Cmax was lower than predicted by a linear pharmacokinetic model, suggesting a saturation effect .

Metabolic Pathways

Levocloperastine fendizoate undergoes extensive biotransformation and is widely distributed throughout the body. It interacts with various enzymes and cofactors, contributing to its overall efficacy in treating cough. The pharmacokinetic behavior of levocloperastine fendizoate is best described by a two-compartmental model with an absorption phase .

Transport and Distribution

Levocloperastine fendizoate is transported and distributed within cells and tissues, with apparent volumes of distribution of 80 L/kg and 150 L/kg after intravenous and oral administration, respectively. In target organs, particularly in the lungs, it reaches concentrations higher than those in plasma .

Subcellular Localization

The subcellular localization of levocloperastine fendizoate involves its action on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree. The compound’s dual mechanism of action contributes to its overall efficacy in suppressing cough .

Eigenschaften

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZFKAKWSHBDCP-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220329-19-1 | |

| Record name | Levocloperastine fendizoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCLOPERASTINE FENDIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the common impurities found during the synthesis and formulation of Levocloperastine Fendizoate, and how are they quantified?

A: Organic volatile impurities (OVI) like methanol, ethanol, dichloromethane, toluene, and benzene are commonly encountered during the synthesis and formulation of Levocloperastine Fendizoate. [] A sensitive and selective headspace gas chromatography (HS-GC) method has been developed to quantify these impurities in both the active pharmaceutical ingredient (API) and commercial syrups. [] This method utilizes a thermal gradient elution program with a flame ionization detector and has been validated according to International Council for Harmonization (ICH) guidelines. []

Q2: Can you describe a validated analytical method for the simultaneous determination of Levocloperastine Fendizoate with other drugs in pharmaceutical formulations?

A: A validated RP-HPLC method has been developed for the simultaneous estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate in syrup formulations. [] This method utilizes a C18 column with a mobile phase consisting of 10mM buffer (pH 6.5) and acetonitrile (50:50, % v/v) at a flow rate of 1.0 mL/min and UV detection at 227 nm. [] The method demonstrates good linearity, accuracy, repeatability, and robustness, making it suitable for routine analysis of this drug combination in pharmaceutical syrups. []

Q3: What is the absolute configuration of the chiral carbon atom in Levocloperastine Fendizoate?

A: Single-crystal X-ray diffraction analysis of Levocloperastine Fendizoate (C80H76Cl2N2O10) has revealed that the configuration of the only chiral carbon atom in the molecule is R (rectus). []

Q4: Are there any spectrophotometric methods available for the quantification of Levocloperastine Fendizoate?

A: Yes, a simple and specific spectrophotometric method has been developed for the determination of Levocloperastine Fendizoate in both bulk drug and pharmaceutical dosage forms. [] This method utilizes the compound's maximum absorbance (λmax) at 350 nm and exhibits good linearity within a specific concentration range. [] The method has been validated for accuracy, precision, and recovery, indicating its suitability for routine analysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)